3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)-

Description

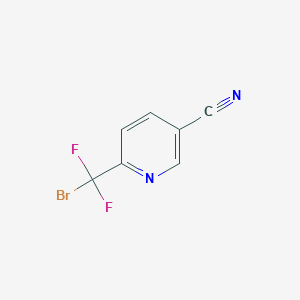

3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- (CAS: 2092700-37-1; synonyms: 6-[bromo(difluoro)methyl]pyridine-3-carbonitrile) is a fluorinated pyridine derivative characterized by a bromodifluoromethyl (-CF₂Br) substituent at the 6-position and a nitrile (-CN) group at the 3-position of the pyridine ring . This compound is structurally significant due to the combined electronic and steric effects of the bromodifluoromethyl group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Such properties make it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors (e.g., GSK-3β inhibitors like CHIR99021) and fluorinated bioactive molecules . Its synthetic utility is underscored by its commercial availability from specialized suppliers .

Properties

IUPAC Name |

6-[bromo(difluoro)methyl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTLGTBTLWVNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101248375 | |

| Record name | 6-(Bromodifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206201-68-5 | |

| Record name | 6-(Bromodifluoromethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206201-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Bromodifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- typically involves the introduction of the bromodifluoromethyl group to a pyridine derivative. One common method involves the reaction of 3-cyanopyridine with bromodifluoromethylating agents under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromodifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals due to its unique structural features.

Material Science:

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The nitrile group can also play a role in the compound’s mechanism of action by participating in addition reactions with nucleophiles .

Comparison with Similar Compounds

Table 1: Key Structural Features of 3-Pyridinecarbonitrile Derivatives

Key Observations :

- Lipophilicity : The bromodifluoromethyl group increases logP compared to methoxy or ethoxy substituents, improving membrane permeability but possibly reducing aqueous solubility .

- Biological Activity: Unlike CHIR99021, which has a complex substituent enabling nanomolar GSK-3 inhibition, the target compound lacks a heteroaromatic extension, limiting direct bioactivity but retaining utility as a precursor .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- Metabolic Stability: Fluorine atoms in -CF₂Br reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs like 6-ethoxy-3-pyridinecarbonitrile .

- Mobility in Soil: Based on analogs like 3-cyanopyridine, the target compound likely has high soil mobility (estimated Koc = 37), similar to other nitriles .

Table 3: Functional Comparisons in Drug Development

Key Insights :

- The bromodifluoromethyl group’s versatility enables late-stage functionalization via bromine displacement, a feature absent in -CF₃ or -OCH₃ derivatives .

- In contrast to CHIR99021’s nanomolar activity, simpler 3-pyridinecarbonitriles (e.g., 6-methoxyphenyl derivatives) show micromolar-range efficacy, highlighting the importance of extended substituents for target engagement .

Biological Activity

3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)-, also known by its CAS number 206201-68-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : CHBrFN

- Molecular Weight : 221.01 g/mol

- Structural Characteristics : The compound features a pyridine ring substituted with a bromodifluoromethyl group and a cyano group, which may influence its biological activity.

Research indicates that compounds similar to 3-pyridinecarbonitrile derivatives can act as inhibitors of sodium channels, particularly NaV1.8, which plays a crucial role in pain signaling pathways. Inhibition of these channels may provide therapeutic benefits in conditions associated with chronic pain and neuropathic disorders .

Key Findings:

- NaV1.8 Inhibition : Studies have shown that pyridine carboxamide compounds can selectively inhibit NaV1.8 channels, which are primarily expressed in dorsal root ganglion neurons involved in pain perception .

- Potential Pain Management : The modulation of NaV1.8 activity through selective inhibitors could lead to new treatments for inflammatory and neuropathic pain .

Biological Activity and Therapeutic Applications

The biological activity of 3-pyridinecarbonitrile, 6-(bromodifluoromethyl)- can be summarized through various studies highlighting its potential pharmacological applications:

- Antinociceptive Properties : Compounds with similar structures have been evaluated for their antinociceptive effects in animal models, suggesting that they may reduce pain responses effectively.

- Cancer Research : Some derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways critical for cancer cell proliferation.

Research Case Studies

Synthesis and Modification

Recent advancements in synthetic methodologies have facilitated the development of difluoromethylated aryl bromides, including 3-pyridinecarbonitrile derivatives. Techniques such as metallaphotoredox catalysis have been employed to enhance the efficiency and yield of these transformations, allowing for the exploration of various functional groups that can be introduced into the compound structure .

Q & A

Q. Q1. What are common synthetic routes for introducing the bromodifluoromethyl group into pyridinecarbonitrile derivatives?

The bromodifluoromethyl group is typically introduced via halogen exchange or nucleophilic substitution. For example, in trifluoromethylpyridine systems, bromodifluoromethylation can occur by reacting a trifluoromethyl precursor with bromine sources under controlled conditions. Evidence from trifluoromethylpyridine synthesis (e.g., using KF in sulfolane for halogen exchange ) suggests analogous methods may apply. Multi-step protocols involving cyclocondensation of aldehydes, ketones, and cyanoacetate derivatives (as seen in pyridinecarbonitrile synthesis ) could be adapted, with bromodifluoromethyl reagents replacing trifluoromethyl precursors.

Q. Q2. How do reaction conditions influence the regioselectivity of bromodifluoromethylation on pyridinecarbonitrile scaffolds?

Regioselectivity is governed by electronic and steric factors. For example, electron-withdrawing groups (e.g., cyano at position 3) direct electrophilic substitution to the 6-position due to resonance stabilization. Reflux in polar aprotic solvents (e.g., DMF or ethanol) with ammonium acetate as a catalyst enhances cyclization efficiency . Steric hindrance from substituents adjacent to the reaction site may necessitate longer reaction times or elevated temperatures to achieve desired regioselectivity.

Advanced Synthesis & Optimization

Q. Q3. What challenges arise in isolating 6-(bromodifluoromethyl)-3-pyridinecarbonitrile due to constitutional isomerism?

Constitutional isomers can form if the bromodifluoromethyl group attaches to unintended positions (e.g., nitrogen in heterocyclic systems). Evidence from bromodifluoromethylated pyrazole synthesis highlights difficulties in separating isomers via chromatography due to similar polarities . Advanced purification techniques, such as preparative HPLC with chiral columns or recrystallization in DMF/ethanol mixtures (1:2 ratio ), may improve resolution.

Q. Q4. How can computational modeling guide the optimization of bromodifluoromethylation reactions?

Density functional theory (DFT) calculations predict transition-state energies and regioselectivity trends. For example, fluorine’s inductive effects can be modeled to assess how the bromodifluoromethyl group stabilizes intermediates. Studies on trifluoromethylpyridines suggest that electron-deficient pyridine rings favor substitution at the 6-position . Kinetic studies paired with computational data (e.g., activation barriers) can refine reaction conditions (temperature, solvent) to minimize byproducts.

Structural Characterization

Q. Q5. What spectroscopic techniques are critical for confirming the structure of 6-(bromodifluoromethyl)-3-pyridinecarbonitrile?

- 19F NMR : Identifies the bromodifluoromethyl group via characteristic splitting patterns (e.g., ABX coupling with adjacent protons) .

- HRMS : Validates molecular weight (e.g., expected m/z for C₇H₃BrF₂N₂) with <5 ppm error .

- X-ray crystallography : Resolves positional ambiguity of the bromodifluoromethyl group, as seen in analogous pyridine derivatives .

Q. Q6. How does the bromodifluoromethyl group affect the crystal packing of pyridinecarbonitriles?

The bulky, electron-withdrawing bromodifluoromethyl group disrupts planar stacking, leading to non-covalent interactions (e.g., C–F···H–C or π-hole interactions). Crystal structures of related compounds (e.g., 2-amino-4-arylpyridines ) show distorted dihedral angles between the pyridine ring and substituents, which can be quantified using single-crystal X-ray diffraction.

Functional Properties & Applications

Q. Q7. How does the bromodifluoromethyl group modulate the electronic properties of pyridinecarbonitrile?

The bromodifluoromethyl group exerts strong electron-withdrawing effects via inductive polarization, lowering the pKa of adjacent protons and enhancing electrophilicity. This is critical for applications in catalysis or as intermediates in drug discovery. Fluorine’s electronegativity also increases metabolic stability, as seen in fluorinated pharmaceuticals .

Q. Q8. What role does this compound play in medicinal chemistry research?

Pyridinecarbonitriles are key intermediates in kinase inhibitor synthesis. The bromodifluoromethyl group enhances binding to hydrophobic pockets in target proteins (e.g., ATP-binding sites). Evidence from anticancer pyridine derivatives suggests that bromodifluoromethyl-substituted analogs may improve potency by altering steric and electronic interactions.

Environmental & Safety Considerations

Q. Q9. What are the biodegradation pathways for 6-(bromodifluoromethyl)-3-pyridinecarbonitrile?

Under anaerobic conditions, microbial degradation in sediment slurries shows rapid transformation (half-life ~1.7 hours) via reductive dehalogenation . Aerobic degradation is slower, with atmospheric hydroxyl radical reactions dominating (predicted half-life: 246 days ).

Q. Q10. How can computational tools predict the environmental mobility of this compound?

The estimated soil adsorption coefficient (Koc = 37) indicates high mobility, suggesting potential groundwater contamination . Quantitative structure-activity relationship (QSAR) models predict low bioconcentration (BCF = 3) due to moderate hydrophilicity (log Kow ~0.36) .

Advanced Mechanistic Studies

Q. Q11. What isotopic labeling strategies elucidate the reaction mechanism of bromodifluoromethylation?

Deuterium or 13C labeling at the pyridine ring or bromodifluoromethyl group can track substituent migration. For example, 19F-13C coupling in NMR spectra reveals bond formation sequences, as applied in trifluoromethylation studies . Kinetic isotope effects (KIEs) further distinguish between concerted and stepwise mechanisms.

Q. Q12. How do steric effects influence the reactivity of bromodifluoromethylated pyridines in cross-coupling reactions?

Steric bulk from the bromodifluoromethyl group can hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Ligand screening (e.g., bulky phosphines) and microwave-assisted heating may mitigate this, as demonstrated in trifluoromethylpyridine functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.